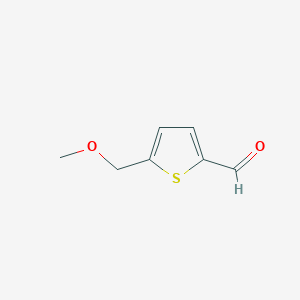

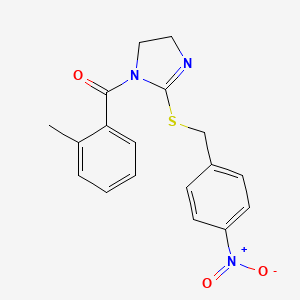

5-(Methoxymethyl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

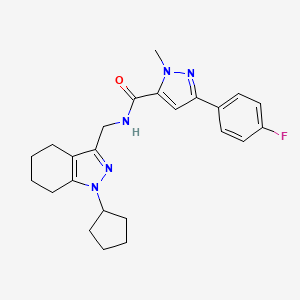

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves a Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another example is the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, which is a five-step protocol with an overall yield of 33% . These examples demonstrate the complexity and variety of synthetic approaches that can be applied to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined using NMR, IR, and elemental analysis . These techniques are crucial for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde can react with propane-1-thiol and propane-1,3-dithiol in the presence of chloro(trimethyl)silane to yield previously unknown compounds . Additionally, chloromethylation and oxidation reactions have been reported, with the former resulting in an oligomeric product and the latter producing 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid . These reactions highlight the reactivity of the aldehyde and sulfanyl groups in thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene were studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for applications in materials science, particularly in the field of optoelectronics.

Wissenschaftliche Forschungsanwendungen

Electrooxidation in Organic Synthesis

Yoshida, Takeda, and Fueno (1991) studied the electrooxidation of dimethyl- and tetramethyl-thiophene in methanol, resulting in isomeric mixtures of 2,5-dimethoxy adducts. This process, which includes the transformation of these adducts into 2-(methoxymethyl)thiophenes, highlights the role of 5-(Methoxymethyl)thiophene-2-carbaldehyde in organic synthesis, particularly in the context of electrochemical methods (Yoshida, Takeda, & Fueno, 1991).

Mediation in Chemical Reactions

Yang and Fang (1995) found that thiophene-2-carbaldehyde adds to various aldehydes, mediated by samarium diiodide. This highlights the utility of derivatives like this compound in facilitating specific chemical reactions, particularly in the context of hydroxyalkylation (Yang & Fang, 1995).

Synthesis of Complex Molecules

Bar (2021) demonstrated the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a process that can be related to the synthesis of complex molecules involving this compound. This research underscores the compound's role in synthesizing structurally intricate molecules (Bar, 2021).

Applications in Material Science

Kubo et al. (2005) researched incorporating π-conjugated polymers into silica, using compounds like 2-methoxy-5-(2-ethylhexyloxy)benzene-1,4-dicarbaldehyde. This suggests potential applications of this compound in material science, particularly in the creation of composite materials (Kubo et al., 2005).

Development of Fluorescent Sensors

Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a novel fluorescent sensor for ferric ions. This indicates that derivatives of this compound could be significant in developing fluorescent sensors for various applications (Zhang et al., 2016).

Corrosion Inhibition

Bouklah et al. (2005) studied the effect of thiophene derivatives on steel corrosion inhibition. Their findings suggest the potential use of this compound derivatives in corrosion inhibition applications (Bouklah et al., 2005).

Safety and Hazards

The safety information for 5-(Methoxymethyl)thiophene-2-carbaldehyde includes the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

5-(methoxymethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOOAUIRQWEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)